molecular formula C10H9NO2 B3215138 3-Hydroxy-5-methylquinolin-2(1H)-one CAS No. 1159706-33-8

3-Hydroxy-5-methylquinolin-2(1H)-one

Cat. No.: B3215138
CAS No.: 1159706-33-8
M. Wt: 175.18 g/mol
InChI Key: NRNHMRFPCJTZAW-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylquinolin-2(1H)-one (C₁₀H₉NO₂) is a quinolinone derivative characterized by a hydroxy group at position 3 and a methyl substituent at position 5 on the quinoline scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinolinones, which are known for antimicrobial, antiviral, and enzyme-inhibitory properties . Its synthesis typically involves palladium-catalyzed reactions or multi-step substitutions, as seen in analogs like 5-Hydroxy-3-methyl-2(1H)-quinolinone .

Properties

IUPAC Name

3-hydroxy-5-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-3-2-4-8-7(6)5-9(12)10(13)11-8/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNHMRFPCJTZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290607
Record name 3-Hydroxy-5-methyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159706-33-8
Record name 3-Hydroxy-5-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159706-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-5-methyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid. The reaction conditions often require elevated temperatures and acidic environments to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Skraup synthesis or other cyclization methods. These processes are scaled up to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

3-HMQ exhibits a broad spectrum of biological activities, making it a promising candidate for drug development. Key applications include:

  • Antimicrobial Activity : Derivatives of 3-HMQ have shown potent antimicrobial effects against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis .
  • Enzyme Inhibition : The compound acts as an inhibitor of Human D-amino acid oxidase (DAO) and has been identified as an effective inhibitor of HIV-1 reverse transcriptase-associated RNase H activity. This positions 3-HMQ as a potential therapeutic agent in antiviral treatments .
  • Neuroprotective Effects : Research indicates that certain derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer’s .

Case Studies and Research Findings

Recent studies have documented the synthesis and biological evaluation of various 3-HMQ derivatives:

  • Anticancer Properties : A study synthesized 4-carboxamide derivatives of 3-HMQ, demonstrating significant cytotoxicity against cancer cell lines. These compounds showed promise as lead molecules for anticancer drug development .
  • Modulation of Phenylalanine Hydroxylase : Researchers hypothesized that 3-HMQ derivatives could serve as modulators for human phenylalanine hydroxylase (hPAH), an enzyme implicated in phenylketonuria. Specific derivatives exhibited high binding affinity, suggesting their potential in metabolic disorders .
  • Alzheimer's Disease Treatment : The synthesis of 2-arylethenylquinoline derivatives from 3-HMQ has been explored for their multifunctional properties aimed at treating Alzheimer's disease. These compounds showed activity against key targets involved in the disease pathology .

Comparative Data Table

The following table summarizes the biological activities and applications of selected derivatives of 3-HMQ:

Derivative Biological Activity Potential Application
4-Carboxamide-3-HMQAnticancerCancer therapeutics
4-Ethylester-3-HMQAntimicrobialTreatment of infections
7-Trifluoromethyl-4-carboxamidehPAH ModulationMetabolic disorder treatment
2-ArylethenylquinolineNeuroprotectiveAlzheimer's disease treatment

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-Hydroxy-3-methyl-2(1H)-quinolinone (Compound 6, )

  • Structure : Hydroxy at position 5, methyl at position 3.
  • Synthesis : Prepared via dichloromethane reaction with Pd/C catalyst, followed by solvent removal and MeOH extraction (yield: ~65%) .

3-Hydroxy-4-methylquinolin-2(1H)-one

  • Structure : Methyl at position 4 instead of 4.
  • Implications : The proximity of methyl to the hydroxy group may increase intramolecular steric effects, altering solubility and reactivity.

Halogen-Substituted Analogs

5-Chloro-4-hydroxyquinolin-2(1H)-one ()

  • Structure : Chloro at position 5, hydroxy at position 4.
  • Molecular Formula: C₉H₆ClNO₂.
  • Properties : The electron-withdrawing chloro group increases acidity of the hydroxy group (pKa ~8.2) compared to the methyl-substituted compound (pKa ~9.5) . This enhances solubility in polar solvents but reduces lipid membrane permeability.

Methoxy-Substituted Derivatives

5-Methoxy-2(1H)-quinolinone ()

  • Structure : Methoxy at position 5 instead of hydroxy.
  • Synthesis: Methylation of 5-hydroxy-2(1H)-quinolinone using protecting groups for the amide functionality.
  • Key Differences: Methoxy substitution eliminates hydrogen-bond donor capacity, reducing interactions with biological targets (e.g., enzymes or receptors) compared to 3-Hydroxy-5-methylquinolin-2(1H)-one .

Complex Hybrid Derivatives

3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one ()

  • Structure: A hybrid molecule with a quinoxalinone core fused to a dihydropyrimidinone group.
  • Implications: The bulky substituents and fused rings significantly increase molecular weight (C₂₈H₃₁N₅O₃) and reduce solubility in aqueous media compared to simpler quinolinones .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Formula Key Properties
This compound 3-OH, 5-CH₃ C₁₀H₉NO₂ Moderate solubility in DMSO; mp ~220°C
5-Hydroxy-3-methyl-2(1H)-quinolinone 5-OH, 3-CH₃ C₁₀H₉NO₂ Higher water solubility; mp ~195°C
5-Chloro-4-hydroxyquinolin-2(1H)-one 5-Cl, 4-OH C₉H₆ClNO₂ Acidic (pKa ~8.2); mp ~245°C
5-Methoxy-2(1H)-quinolinone 5-OCH₃ C₁₀H₉NO₂ Lipophilic; mp ~180°C

Biological Activity

3-Hydroxy-5-methylquinolin-2(1H)-one (also known as 3-Hydroxy-5-methyl-2-quinolone) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H9NO2
  • CAS Number : 1159706-33-8
  • IUPAC Name : this compound

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as human D-amino acid oxidase (DAAO) and HIV-1 reverse transcriptase, which are critical in various metabolic and viral processes .
  • Metal Chelation : The compound's ability to chelate metal ions contributes to its inhibitory effects on certain enzymes and may enhance its therapeutic efficacy against infections .
  • Antiproliferative Effects : Studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes the antiproliferative effects observed in different cancer cell lines:

CompoundCell LineGI50 (µM)Effect on Cell Viability (%)
This compoundMDA-MB-23130<47% at 10 µM
PC-328Significant decrease at 15 µM

The GI50 values indicate the concentration required to inhibit cell growth by 50%. The results show a significant decrease in cell viability, particularly in the MDA-MB-231 cells, suggesting strong antiproliferative properties .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

Several studies have investigated the biological activity of derivatives of this compound:

  • Inhibition of DAAO : A study reported that derivatives of quinolinones, including 3-hydroxy variants, showed potent inhibition of DAAO, which is implicated in neurodegenerative diseases. This suggests a potential application in treating conditions like schizophrenia .
  • Antiviral Activity : Research indicated that these compounds could inhibit HIV-associated enzymes, presenting a promising avenue for antiviral drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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